5-Bromo-8-fluoroisoquinoline
Overview
Description
5-Bromo-8-fluoroisoquinoline: is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on an isoquinoline ring. Isoquinoline derivatives are known for their significant biological activities and are widely used in pharmaceuticals and materials science . The presence of both bromine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-fluoroisoquinoline can be achieved through several methods. One common approach involves the bromination of 8-fluoroisoquinoline using bromine in the presence of a catalyst such as aluminum chloride . Another method involves the use of diazonium intermediates derived from aminoisoquinolines, which are treated with sodium nitrite and fluoroboric acid to introduce the fluorine atom .
Industrial Production Methods: For large-scale production, the process can be optimized to achieve high yields and cost-effectiveness. The bromination reaction can be carried out using liquid bromine and aluminum chloride as a catalyst, which has been shown to provide good yields . The reaction conditions can be adjusted to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide can be used for the substitution of the bromine atom.
Cross-Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Major Products Formed:
- Substitution reactions can yield various derivatives with different functional groups.
- Cross-coupling reactions can produce biaryl compounds.
- Oxidation reactions can lead to the formation of isoquinoline N-oxides .
Scientific Research Applications
Chemistry: 5-Bromo-8-fluoroisoquinoline is used as a building block in organic synthesis for the preparation of more complex molecules . Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology and Medicine: Isoquinoline derivatives, including this compound, have shown potential in medicinal chemistry for the development of new drugs . They exhibit various biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoroisoquinoline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
8-Fluoroisoquinoline: Lacks the bromine substituent but shares similar reactivity and applications.
5-Bromoisoquinoline: Lacks the fluorine substituent but can undergo similar chemical reactions.
Other Fluorinated Isoquinolines: Compounds with different positions of fluorine substitution on the isoquinoline ring.
Uniqueness: 5-Bromo-8-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual substitution enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
5-bromo-8-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNWNPVURSCXKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738967 | |
Record name | 5-Bromo-8-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679433-94-4 | |
Record name | 5-Bromo-8-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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